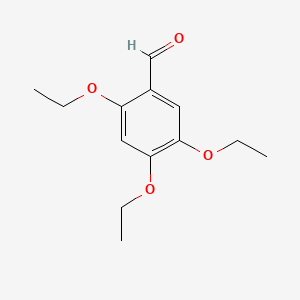

2,4,5-Triethoxybenzaldehyde

Description

Properties

IUPAC Name |

2,4,5-triethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-15-11-8-13(17-6-3)12(16-5-2)7-10(11)9-14/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEPUQXAJPNVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C=O)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070643 | |

| Record name | Benzaldehyde, 2,4,5-triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67827-54-7 | |

| Record name | 2,4,5-Triethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67827-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,4,5-triethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,4,5-triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,4,5-triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIETHOXYBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,5 Triethoxybenzaldehyde

Established Organic Synthesis Routes

Multi-Step Conversions from Aromatic Precursors

A common and well-documented approach to 2,4,5-triethoxybenzaldehyde begins with readily available aromatic precursors, such as 3,4-diethoxyphenol (B181631) or 1,2,4-triethoxybenzene (B1595748).

One synthetic route starts from 3,4-diethoxyphenol. erowid.orgstudfile.net This precursor is first reacted with ethyl bromide in the presence of a base like potassium hydroxide (B78521) in methanol (B129727) to yield 1,2,4-triethoxybenzene. erowid.orgstudfile.net The subsequent and final step is the formylation of 1,2,4-triethoxybenzene to introduce the aldehyde group, yielding the target molecule, this compound. erowid.orgstudfile.net

Reaction Scheme: Synthesis from 3,4-diethoxyphenol

| Step | Starting Material | Reagents | Product |

| 1 | 3,4-diethoxyphenol | Ethyl bromide, Potassium hydroxide, Methanol | 1,2,4-triethoxybenzene |

| 2 | 1,2,4-triethoxybenzene | N-methylformanilide, Phosphorus oxychloride | This compound |

Alternatively, if starting directly with 1,2,4-triethoxybenzene, the synthesis is shortened to a single formylation step. erowid.orgstudfile.net This compound is a colorless aromatic ether with a melting point of 34°C and is used as a solvent and an intermediate in the production of dyes and pharmaceuticals. lookchem.com

Formylation Reactions on Ethoxybenzene Derivatives

The introduction of the aldehyde group onto the ethoxy-substituted benzene (B151609) ring is typically accomplished through a formylation reaction. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation. organic-chemistry.orgwikipedia.orgijpcbs.com This reaction employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl3). erowid.orgstudfile.netwikipedia.org

The Vilsmeier reagent is a potent electrophile that attacks the electron-rich aromatic ring of 1,2,4-triethoxybenzene. wikipedia.org The resulting iminium ion intermediate is then hydrolyzed during the workup to afford the final aldehyde product, this compound. wikipedia.org This method is favored for its efficiency and applicability to a wide range of electron-rich aromatic and heteroaromatic substrates. ijpcbs.com

Vilsmeier-Haack Reaction Details

| Component | Example | Role |

| Substrate | 1,2,4-triethoxybenzene | Electron-rich aromatic compound |

| Amide | N-methylformanilide | Forms the Vilsmeier reagent |

| Halogenating Agent | Phosphorus oxychloride | Activates the amide |

| Product | This compound | Aryl aldehyde |

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. These advanced approaches aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Mechanochemical Synthesis Strategies

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional synthesis. uni-regensburg.dersc.org Reactions are typically performed in a ball mill, where the grinding action provides the energy for the reaction to proceed. uni-regensburg.de While specific examples for the direct mechanochemical synthesis of this compound are not extensively documented, the principles of mechanochemistry have been successfully applied to similar formylation reactions and other organic transformations, suggesting its potential applicability in this context. rsc.orgajrconline.org This approach can lead to higher yields, shorter reaction times, and a significant reduction in solvent usage. ajrconline.org

Photocatalytic Synthesis Pathways

Photocatalysis has emerged as a powerful tool for organic synthesis, utilizing light energy to drive chemical reactions. nih.govdiva-portal.org A relevant example is the photocatalytic oxidation of benzylic alcohols to their corresponding aldehydes. nih.gov In a potential pathway, a precursor such as (2,4,5-triethoxyphenyl)methanol could be oxidized to this compound using a photocatalyst and a light source. beilstein-journals.orgsemanticscholar.org Research has demonstrated the solvent-free photocatalytic oxidation of 3,4,5-triethoxybenzyl alcohol to 3,4,5-triethoxybenzaldehyde, indicating the feasibility of this approach for related structures. uni-regensburg.desemanticscholar.org This method offers a green alternative by operating under mild conditions and often without the need for traditional oxidizing agents. nih.gov

Chemoenzymatic Synthetic Considerations

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and sustainable synthetic routes. nih.gov Enzymes, such as oxidases, can be employed for specific transformations under mild conditions. nih.gov For instance, vanillyl alcohol oxidases have been used for the synthesis of 2-aryl thiazolines from 4-hydroxybenzaldehydes. nih.gov While a direct chemoenzymatic route to this compound is not prominently described, the principles suggest a possible pathway. This could involve the enzymatic oxidation of a corresponding alcohol precursor or the enzymatic modification of a related phenolic compound followed by chemical steps. This approach holds promise for developing highly selective and environmentally benign syntheses of complex molecules. nih.gov

Precursor Compound Derivations for this compound Synthesis

The formation of this compound relies on the chemical transformation of specific precursor molecules that already contain the foundational benzene ring structure. Key strategies involve either the formylation of a tri-substituted ethoxybenzene or the complete ethylation of a corresponding trihydroxybenzaldehyde.

Formylation of 1,2,4-Triethoxybenzene

A significant synthetic route to this compound starts with the precursor 1,2,4-Triethoxybenzene. This method introduces the aldehyde group onto the activated aromatic ring through a formylation reaction.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. jk-sci.comijpcbs.comchemistrysteps.comwikipedia.org This reaction employs a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt, known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org The electron-rich 1,2,4-Triethoxybenzene then attacks this reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. jk-sci.comwikipedia.orgtcichemicals.com

In a documented synthesis, 1,2,4-Triethoxybenzene is treated with a pre-incubated mixture of N-methylformanilide and phosphorus oxychloride. studfile.net The reaction mixture is heated, and after workup and purification, yields this compound. studfile.net

The precursor, 1,2,4-Triethoxybenzene, can itself be synthesized from 3,4-diethoxyphenol. studfile.net This preparation involves the ethylation of the remaining free hydroxyl group using an ethylating agent like ethyl bromide in the presence of a base such as potassium hydroxide. studfile.net

Synthesis of 1,2,4-Triethoxybenzene

| Reactant | Reagent/Solvent | Reaction Time | Conditions |

|---|---|---|---|

| 3,4-Diethoxyphenol | Ethyl bromide, Potassium hydroxide, Methanol | 2 hours | Reflux on a steam bath |

Synthesis of this compound via Vilsmeier-Haack Reaction

| Reactant | Reagent | Reaction Time | Conditions |

|---|---|---|---|

| 1,2,4-Triethoxybenzene | N-Methylformanilide, Phosphorus oxychloride (POCl₃) | 2.5 hours | Heated on a steam bath |

Ethylation of 2,4,5-Trihydroxybenzaldehyde

An alternative and logical synthetic pathway to this compound is the exhaustive ethylation of 2,4,5-Trihydroxybenzaldehyde. This approach involves converting the three phenolic hydroxyl groups into ethoxy groups. The alkylation of polyhydroxybenzaldehydes is a standard procedure in organic synthesis, typically carried out using an alkylating agent in a basic medium. google.comgoogle.com

While a specific documented procedure for the direct triple ethylation of 2,4,5-Trihydroxybenzaldehyde is not detailed in the provided context, the methodology is well-supported by analogous transformations. For instance, the synthesis of the isomeric compound 2,4,6-Triethoxybenzaldehyde is achieved by reacting 2,4,6-Trihydroxybenzaldehyde with ethyl bromide and sodium hydride in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com Similarly, other polyhydroxybenzaldehydes are routinely alkylated under these or similar conditions, such as using alkyl halides or sulfates with an alkali metal base. google.comgoogleapis.com Therefore, reacting 2,4,5-Trihydroxybenzaldehyde with a suitable ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like sodium hydride, potassium carbonate, or sodium hydroxide, represents a chemically sound and viable method for its preparation.

General Reaction Scheme for Ethylation

| Precursor | Typical Reagents | Product |

|---|---|---|

| 2,4,5-Trihydroxybenzaldehyde | Ethylating Agent (e.g., Ethyl Bromide), Base (e.g., K₂CO₃, NaH) | This compound |

Chemical Reactivity and Mechanistic Organic Transformations of 2,4,5 Triethoxybenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a range of chemical reactions, including condensations, nucleophilic additions, and redox transformations.

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. wikipedia.org 2,4,5-Triethoxybenzaldehyde readily participates in such reactions.

With Malononitrile (B47326): The reaction of this compound with malononitrile is a classic example of the Knoevenagel condensation. asianpubs.org This reaction is efficiently catalyzed by various bases, including primary amines or environmentally benign catalysts like Brønsted-acidic ionic liquids in aqueous media. asianpubs.orgd-nb.info The mechanism involves the deprotonation of malononitrile by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration of the intermediate aldol-type adduct yields the final product, 2-((2,4,5-triethoxyphenyl)methylene)malononitrile. researchgate.net This transformation is often rapid and results in high yields. asianpubs.org

With Nitroethane: Similarly, this compound can condense with other active methylene compounds like nitroethane. The mechanism follows a similar pathway, where a base facilitates the formation of a nitronate anion from nitroethane. This anion then adds to the aldehyde carbonyl, and subsequent elimination of water produces the corresponding β-nitrostyrene derivative, 1-(2,4,5-triethoxyphenyl)-2-nitroprop-1-ene.

Table 1: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine, Brønsted-acidic ionic liquids | 2-((2,4,5-triethoxyphenyl)methylene)malononitrile |

| Nitroethane | Basic catalyst (e.g., ammonium (B1175870) acetate) | 1-(2,4,5-triethoxyphenyl)-2-nitroprop-1-ene |

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.orgsavemyexams.com This fundamental reaction leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org

A prominent example of this reaction class is the Grignard reaction. Organomagnesium halides (Grignard reagents) act as potent carbon-based nucleophiles that add to the carbonyl group of this compound. labster.com For instance, the reaction with methylmagnesium bromide, followed by an acidic workup, would yield 1-(2,4,5-triethoxyphenyl)ethanol, a secondary alcohol. The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated. philadelphia.edu.jo

Other nucleophiles, such as cyanide ions (from sources like HCN or KCN), can also add to the aldehyde, leading to the formation of cyanohydrins. savemyexams.com These reactions are significant as they introduce a new carbon atom and a hydroxyl group in a single step. savemyexams.com

Oxidation and Reduction Pathways

Oxidation: Aldehydes are readily oxidized to form carboxylic acids, a reaction that highlights the difference in oxidation states between these two functional groups. philadelphia.edu.joebsco.com this compound can be converted to 2,4,5-triethoxybenzoic acid using a variety of oxidizing agents. openstax.org Common laboratory reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (CrO₃) in an acidic medium. ebsco.comopenstax.orglibretexts.org The oxidation often proceeds through a hydrate (B1144303) intermediate, formed by the addition of water to the carbonyl group. philadelphia.edu.jo Milder and more selective methods, such as using sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like hydrogen peroxide, can also be employed to achieve high yields of the carboxylic acid. google.com

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. libretexts.org This transformation is a fundamental process in organic synthesis. For the conversion of this compound to (2,4,5-triethoxyphenyl)methanol, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org NaBH₄ is a milder and more selective reagent, often used in alcoholic solvents, while LiAlH₄ is a more powerful reducing agent that must be used in anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran. libretexts.orglibretexts.org The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion during workup. libretexts.org

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, H⁺ or CrO₃, H₂SO₄ or NaClO₂, H₂O₂ | 2,4,5-Triethoxybenzoic acid |

| Reduction | NaBH₄, EtOH or LiAlH₄, Et₂O | (2,4,5-Triethoxyphenyl)methanol |

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the strong electron-donating resonance effect of the three ethoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The ethoxy groups at positions 2, 4, and 5 are ortho, para-directing activators. libretexts.org The aldehyde group, in contrast, is a meta-directing deactivator. The combined effect of these substituents determines the position of substitution. The only available position on the ring that is ortho or para to an ethoxy group and not sterically hindered is C6. Therefore, electrophilic substitution is expected to occur predominantly at this position.

Reactions such as nitration (using a mixture of nitric and sulfuric acid) or halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃) would introduce a nitro or bromo group, respectively, at the C6 position to yield 6-nitro-2,4,5-triethoxybenzaldehyde or 6-bromo-2,4,5-triethoxybenzaldehyde. minia.edu.egyoutube.com The reaction mechanism involves the generation of a potent electrophile (e.g., NO₂⁺ or Br⁺), which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Cleavage of Ether Linkages

Aryl ether linkages are generally stable but can be cleaved under harsh conditions using strong acids or specific Lewis acids. masterorganicchemistry.com The cleavage of the ethoxy groups in this compound requires vigorous reagents. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at high temperatures. youtube.comlibretexts.orglibretexts.org The reaction mechanism involves the protonation of the ether oxygen, making the adjacent ethyl group susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻) via an Sₙ2 mechanism, producing ethyl halide and a hydroxyl group. masterorganicchemistry.com Stepwise or complete cleavage can occur, potentially leading to the formation of polyhydroxybenzaldehydes.

A more common and often more effective reagent for cleaving aryl ethers is the strong Lewis acid boron tribromide (BBr₃). researchgate.net This reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by an intramolecular or intermolecular transfer of a bromide ion to the ethyl group. This method is often preferred for its efficacy at lower temperatures compared to strong mineral acids. researchgate.net Complete cleavage would ultimately yield 2,4,5-trihydroxybenzaldehyde.

Multi-component Reactions and Heterocyclic Synthesis Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. This compound, with its reactive aldehyde functional group, is a versatile substrate for various MCRs, leading to the synthesis of a wide array of heterocyclic structures.

One of the most prominent MCRs in which aldehydes participate is the Biginelli reaction . This acid-catalyzed cyclocondensation reaction involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. wikipedia.orgresearchgate.net While the classical Biginelli reaction often employs simple aromatic aldehydes, the use of substituted benzaldehydes like this compound allows for the introduction of specific functionalities into the final heterocyclic product.

The general scheme for the Biginelli reaction is as follows:

Scheme 1: General Biginelli Reaction

The reaction is typically catalyzed by Brønsted or Lewis acids and can be performed under various conditions, including conventional heating and microwave irradiation, which can significantly reduce reaction times. jocpr.comchemrxiv.org The use of this compound in this reaction would be expected to yield a dihydropyrimidinone with the 2,4,5-triethoxyphenyl substituent at the C4 position of the heterocyclic ring.

The proposed product from the Biginelli reaction of this compound, ethyl acetoacetate (B1235776), and urea would be Ethyl 4-(2,4,5-triethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

| Reactant 1 | Reactant 2 | Reactant 3 | Expected Product |

| This compound | Ethyl acetoacetate | Urea | Ethyl 4-(2,4,5-triethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Another significant multi-component reaction involving aldehydes is the Hantzsch pyridine (B92270) synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. The initial product is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the corresponding pyridine derivative.

The general scheme for the Hantzsch pyridine synthesis is as follows:

Scheme 2: General Hantzsch Pyridine Synthesis

The participation of this compound in the Hantzsch synthesis would lead to the formation of a 1,4-dihydropyridine with the 2,4,5-triethoxyphenyl group at the 4-position.

The expected product from the Hantzsch reaction of this compound, two equivalents of ethyl acetoacetate, and ammonia would be Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,4,5-triethoxyphenyl)pyridine-3,5-dicarboxylate .

| Reactant 1 | Reactant 2 | Reactant 3 | Expected Product |

| This compound | Ethyl acetoacetate (2 equiv.) | Ammonia | Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,4,5-triethoxyphenyl)pyridine-3,5-dicarboxylate |

Furthermore, this compound can be utilized in the synthesis of quinoline (B57606) derivatives . The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While direct use of this compound in a standard Friedländer synthesis is not typical, its derivatives or related multi-component strategies can lead to quinoline scaffolds. For instance, a one-pot reaction of a substituted o-nitrobenzaldehyde (which can be conceptually related to the functionalization pattern of this compound) with an enolizable ketone can yield substituted quinolines.

The versatility of this compound in MCRs extends to the synthesis of other complex heterocyclic systems. For example, its reaction with 6-aminouracil (B15529) and a 1,3-dicarbonyl compound like dimedone can lead to the formation of pyrimido[4,5-b]quinolines . These reactions are often catalyzed and can be carried out under various conditions to afford highly functionalized polycyclic aromatic compounds.

While specific, detailed research findings on the multi-component reactions of this compound are not extensively documented in readily available literature, the established reactivity of aromatic aldehydes in these transformations provides a strong basis for its potential applications in the synthesis of a diverse range of heterocyclic compounds. The electron-donating nature of the triethoxy substituents is expected to activate the benzene ring, potentially influencing the reaction rates and the properties of the resulting heterocyclic products.

Derivatives and Analogues of 2,4,5 Triethoxybenzaldehyde

Synthesis and Characterization of Ethoxybenzaldehyde Isomers and Homologues

The primary isomers of ethoxybenzaldehyde are 2-ethoxybenzaldehyde, 3-ethoxybenzaldehyde, and 4-ethoxybenzaldehyde. These compounds are positional isomers, differing in the location of the single ethoxy group on the benzaldehyde (B42025) ring. A common and effective method for the synthesis of these isomers is the Williamson ether synthesis. This reaction involves the deprotonation of the corresponding hydroxybenzaldehyde (salicylaldehyde, 3-hydroxybenzaldehyde, or 4-hydroxybenzaldehyde) with a suitable base to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide), via an SN2 reaction to form the desired ethoxybenzaldehyde.

The reaction is versatile and widely used for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. For the synthesis of ethoxybenzaldehydes, the process is efficient because the reaction occurs at a primary alkyl halide, which is ideal for the SN2 mechanism.

The characterization of these isomers reveals distinct physical properties stemming from the different substitution patterns on the aromatic ring. These properties, including boiling point, density, and refractive index, are critical for their identification and application in further chemical synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

|---|---|---|---|---|---|---|

| 2-Ethoxybenzaldehyde | 613-69-4 | C9H10O2 | 150.17 | 136-138 / 24 mmHg | 1.074 | 1.543 |

| 3-Ethoxybenzaldehyde | 22924-15-8 | C9H10O2 | 150.17 | 243 | 1.07 | 1.542 |

| 4-Ethoxybenzaldehyde | 10031-82-0 | C9H10O2 | 150.17 | - | - | - |

Comparative Studies with Methoxybenzaldehyde Analogues (e.g., 2,4,5-trimethoxybenzaldehyde)

A key analogue of 2,4,5-triethoxybenzaldehyde is its methoxy (B1213986) counterpart, 2,4,5-trimethoxybenzaldehyde (B179766), also known as asaraldehyde. This compound belongs to the class of benzoyl derivatives and is found in various plants. Due to the structural similarity, a comparison of their physicochemical and biological properties is relevant. 2,4,5-trimethoxybenzaldehyde serves as a valuable intermediate for pharmaceuticals and agrochemicals.

While direct comparative studies between the triethoxy and trimethoxy analogues are not extensively detailed in the literature, a comparison of their individual properties can be made. The primary difference lies in the alkyl group of the ether linkages (ethyl vs. methyl), which influences properties like molecular weight, polarity, and steric hindrance.

| Property | This compound | 2,4,5-Trimethoxybenzaldehyde |

|---|---|---|

| Molecular Formula | C15H22O4 | C10H12O4 |

| Molecular Weight (g/mol) | 266.33 | 196.20 |

| Synonyms | - | Asaraldehyde, Asaronaldehyde |

| Physical State | - | Beige powder |

In terms of biological activity, 2,4,5-trimethoxybenzaldehyde

Advanced Spectroscopic and Analytical Characterization of 2,4,5 Triethoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: Proton (¹H) NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,4,5-triethoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the three ethoxy groups.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region (δ 9.8–10.5 ppm) due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): Two singlets are expected for the two non-equivalent aromatic protons. The proton at the C6 position (H-6) would appear more downfield than the proton at the C3 position (H-3) due to the electronic effects of the surrounding substituents.

Ethoxy Protons (-OCH₂CH₃): Each of the three ethoxy groups will produce a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with the adjacent methyl and methylene protons, respectively. The chemical shifts of the three methylene quartets and three methyl triplets may be slightly different due to their distinct positions on the aromatic ring.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to appear far downfield (δ 188–195 ppm).

Aromatic Carbons (Ar-C): Six distinct signals are expected for the six aromatic carbons. The carbons bearing the electron-donating ethoxy groups (C-2, C-4, C-5) will appear further upfield compared to the unsubstituted aromatic carbons. The carbon attached to the aldehyde group (C-1) will also be significantly deshielded.

Ethoxy Carbons (-OCH₂CH₃): Signals for the methylene (-OCH₂) carbons are expected around δ 64–69 ppm, while the methyl (-CH₃) carbons will appear in the upfield region (δ 14–16 ppm).

Predicted ¹H and ¹³C NMR Data for this compound:

Table 1: Predicted ¹H NMR Data Data predicted for a solution in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CHO | 10.3 | s (singlet) | 1H |

| Ar-H (H-6) | 7.3 | s (singlet) | 1H |

| Ar-H (H-3) | 6.5 | s (singlet) | 1H |

| -OCH₂- | 4.1-4.2 | q (quartet) | 6H (3 x 2H) |

| -CH₃ | 1.4-1.5 | t (triplet) | 9H (3 x 3H) |

Table 2: Predicted ¹³C NMR Data Data predicted for a solution in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 189.0 |

| Ar-C (C-5) | 158.0 |

| Ar-C (C-2) | 155.0 |

| Ar-C (C-4) | 143.0 |

| Ar-C (C-1) | 118.0 |

| Ar-C (C-6) | 109.0 |

| Ar-C (C-3) | 96.0 |

| -OCH₂- | 64-65 |

| -CH₃ | 15.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In this compound, COSY would show correlations between the methylene (-OCH₂) and methyl (-CH₃) protons within each ethoxy group, confirming their connectivity. No correlations would be expected for the singlet aldehyde and aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (one-bond C-H correlations). youtube.comsdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the aldehyde proton to the aldehyde carbon, each aromatic proton to its respective carbon, and the ethoxy methylene and methyl protons to their corresponding carbons. This allows for the definitive assignment of carbon signals for all protonated carbons.

The aldehyde proton (H-C=O) and the aromatic carbons C-1 and C-6.

The aromatic proton H-6 and carbons C-1, C-2, C-4, and C-5.

The aromatic proton H-3 and carbons C-1, C-2, C-4, and C-5.

The methylene protons (-OCH₂) of each ethoxy group and the aromatic carbon to which they are attached.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Raman spectra are particularly useful for identifying non-polar bonds and symmetric vibrations. ias.ac.in

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong | Characteristic of the benzene (B151609) ring. |

| Aliphatic C-H Stretch (-CH₂, -CH₃) | 2980-2850 | Strong | From the three ethoxy groups. |

| Aldehyde C-H Stretch | 2850-2800 and 2750-2700 | Medium | Often appears as a doublet due to Fermi resonance. missouri.edu |

| Aldehyde C=O Stretch | 1700-1680 | Strong | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). docbrown.info |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Multiple bands are expected due to the substituted benzene ring. docbrown.info |

| Aryl-Alkyl Ether C-O Stretch (asymmetric) | 1275-1200 | Strong | Stretching of the Ar-O-CH₂ bond. |

| Aryl-Alkyl Ether C-O Stretch (symmetric) | 1075-1020 | Medium | Stretching of the Ar-O-CH₂ bond. |

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₈O₄), the exact molecular weight is 238.1205 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 238. A small M+1 peak (m/z 239) would also be present due to the natural abundance of ¹³C.

Electron Ionization (EI) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would include:

Loss of a hydrogen radical (-H•): Formation of a stable [M-1]⁺ ion (m/z 237) from the aldehyde group.

Loss of the formyl radical (-•CHO): Formation of an [M-29]⁺ ion (m/z 209).

Loss of an ethyl radical (-•C₂H₅): Cleavage of an ethoxy group to form an [M-29]⁺ ion (m/z 209).

Loss of ethylene (B1197577) (-C₂H₄): A McLafferty-type rearrangement could lead to the loss of ethylene from an ethoxy group, resulting in an [M-28]⁺ ion (m/z 210).

Formation of the benzoyl cation: Cleavage of the C-C bond between the ring and the carbonyl group can lead to various substituted benzoyl-type cations.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 238 | [C₁₃H₁₈O₄]⁺ | Molecular Ion (M⁺) |

| 237 | [C₁₃H₁₇O₄]⁺ | [M-H]⁺ |

| 209 | [C₁₁H₁₃O₄]⁺ or [C₁₂H₁₇O₃]⁺ | [M-C₂H₅]⁺ or [M-CHO]⁺ |

| 181 | [C₉H₉O₄]⁺ or [C₁₀H₁₃O₃]⁺ | [M-C₂H₅ - C₂H₄]⁺ |

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating the components of a mixture and quantifying the amount of a specific analyte.

Gas Chromatography (GC) and GC-MS

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated as it passes through a capillary column containing a stationary phase. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific experimental conditions (e.g., column type, temperature program, carrier gas flow rate). phenomenex.com

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used to confirm the component's identity. nih.gov

For the analysis of this compound, a typical GC-MS method would involve:

Injection: A solution of the sample is injected into the heated GC inlet.

Separation: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) would likely be used to separate the compound from any impurities or other components in the sample matrix.

Detection: The mass spectrometer would be operated in either full scan mode to acquire a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification. In SIM mode, the instrument is set to detect only specific ions characteristic of this compound (e.g., m/z 238, 209, 181), which increases the signal-to-noise ratio and lowers detection limits.

This method allows for the reliable quantification and purity assessment of this compound in various samples.

Table of Compounds Mentioned

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

For a compound like this compound, a reverse-phase HPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A hypothetical HPLC analysis of this compound would involve injecting a solution of the compound onto the HPLC column. The components of the sample are then carried through the column by the mobile phase at different rates. A detector at the end of the column measures the concentration of the eluting components as a function of time, generating a chromatogram. The retention time (the time it takes for the analyte to pass through the column) is a characteristic parameter used for identification under specific chromatographic conditions.

Hypothetical HPLC Data for this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | Not Available |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.

In a typical TLC analysis of a reaction to synthesize this compound, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

The separation is visualized, often under UV light, and the retention factor (Rf value) for each spot is calculated. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a specific compound in a given solvent system. By comparing the spots of the reaction mixture to those of the starting materials and expected products, the progress of the reaction can be effectively monitored.

Hypothetical TLC Data for Reaction Monitoring of this compound Synthesis

| Compound | Rf Value | Solvent System |

|---|---|---|

| Starting Material | Not Available | Hexane:Ethyl Acetate (e.g., 7:3) |

| This compound | Not Available | Hexane:Ethyl Acetate (e.g., 7:3) |

X-ray Crystallography for Solid-State Structure Determination

To obtain the crystal structure of this compound, a single crystal of the compound of suitable size and quality would be required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays, produced by the regular arrangement of atoms in the crystal lattice, is collected and analyzed. Mathematical processing of the diffraction data allows for the generation of an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystallographic data provides unambiguous proof of the molecular structure and offers insights into intermolecular interactions in the solid state.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Bond Lengths (e.g., C=O) | Not Available |

| Bond Angles (e.g., C-C-C) | Not Available |

Computational Chemistry and Theoretical Investigations of 2,4,5 Triethoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometries, electronic structures, and reactivity of organic compounds. For derivatives of 2,4,5-Trimethoxybenzaldehyde (B179766), calculations have been performed using methods like the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional with a 6-31G+(d,p) basis set to optimize molecular structures and predict various properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A narrow energy gap suggests that a molecule is more reactive and has higher polarizability, indicating that charge transfer interactions can occur easily within the molecule. For one Schiff base derivative of 2,4,5-trimethoxybenzaldehyde, the HOMO was found to be localized on the sulfur and nitrogen atoms and the methoxy-substituted benzene (B151609) ring, identifying these as the primary sites for electrophilic attack.

| Descriptor | Symbol | Significance | Calculated Value (eV) for a Derivative |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | 0.04 |

| Chemical Potential | µ | Represents the escaping tendency of electrons from a stable system. | -0.22 |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. | 0.58 |

| Chemical Softness | S | The reciprocal of hardness; indicates higher reactivity. | 11.55 eV⁻¹ |

The low chemical hardness and high electrophilicity index suggest that derivatives of this scaffold are soft molecules that can act as strong electrophiles, readily binding with biological molecules.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict reactive sites for both electrophilic and nucleophilic attacks. In MEP analyses of 2,4,5-Trimethoxybenzaldehyde derivatives, negative potential regions (typically colored red) are localized over electronegative atoms like oxygen and nitrogen, indicating favorable sites for electrophilic attack. Conversely, positive potential regions (colored blue) are found around hydrogen atoms, marking them as sites for nucleophilic attack.

Molecular Docking and Simulation Studies of Theoretical Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening potential therapeutic agents.

Derivatives of 2,4,5-Trimethoxybenzaldehyde have been the subject of numerous molecular docking studies to evaluate their potential as anticancer agents. These studies calculate a binding energy score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction between the ligand and the target protein.

For instance, a Schiff base derivative of 2,4,5-Trimethoxybenzaldehyde showed a binding energy of -6.0 kcal/mol with a target protein associated with coronaviruses. Other chalcone (B49325) derivatives have been docked against the colchicine (B1669291) site of microtubule proteins and the P-glycoprotein (P-gp) active pocket, which is involved in drug resistance. Another study showed a naphthalimide conjugate binding effectively to the c-Myc G-quadruplex DNA structure, a key oncogene promoter.

| Ligand (Derivative of 2,4,5-Trimethoxybenzaldehyde) | Target Receptor | Binding Energy (kcal/mol) |

| Schiff Base Derivative | Coronavirus Target Protein (6LU7) | -6.0 |

| α-Methylchalcone Derivative | Microtubule Protein (Colchicine Site) | -7.1 |

| α-Methylchalcone Derivative | P-glycoprotein (P-gp) | -7.4 |

| Naphthalimide-Imidazopyrazine Conjugate | c-Myc G-Quadruplex DNA (1XAV) | -9.2 |

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-receptor complex over time in a simulated physiological environment. These simulations provide insights into the flexibility of the protein and the ligand, confirming that the interactions predicted by docking are stable.

In Silico Mechanistic Predictions (e.g., pathway modulation models)

In silico models are crucial for predicting how a chemical compound will behave within a biological system. A key application is the prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), which helps to assess a molecule's drug-likeness and potential liabilities early in the discovery process.

Several studies have performed ADMET predictions for derivatives of 2,4,5-Trimethoxybenzaldehyde. These predictions are based on the molecule's structure and physicochemical properties. Key parameters include the number of hydrogen bond donors (HBD) and acceptors (HBA), molecular weight, and the octanol/water partition coefficient (log Po/w), which is a measure of lipophilicity.

| ADMET Parameter | Abbreviation | Significance | Predicted Value for a Derivative |

| Hydrogen Bond Donors | HBD | Influences membrane permeability and binding. | 1 |

| Hydrogen Bond Acceptors | HBA | Influences solubility and binding. | 5.75 |

| Molecular Weight | MW | Affects diffusion and transport across membranes. | 376.48 |

| Partition Coefficient (octanol/water) | QPlogPo/w | Predicts lipophilicity and absorption. | 4.88 |

| Aqueous Solubility | QPlogS | Determines how well a compound dissolves in the body. | -5.87 |

| Blood-Brain Barrier Permeability | QPlogBB | Predicts potential for central nervous system effects. | -0.66 |

| Human Oral Absorption | % | Predicts the percentage of the drug absorbed after oral administration. | 3 |

These in silico predictions provide a comprehensive profile of a compound's likely pharmacokinetic behavior, guiding further experimental studies.

Spectroscopic Data Prediction and Validation

Computational methods, especially DFT, are highly effective at predicting spectroscopic data, which can then be compared with experimental results for validation. The strong correlation between theoretical and experimental data confirms that the chosen computational model accurately represents the molecule's structure and electronic properties.

Vibrational Spectra (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an FT-IR spectrum. Studies on 2,4,5-Trimethoxybenzaldehyde derivatives have shown a high degree of correlation between the calculated vibrational frequencies and the experimentally measured FT-IR spectra.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ) that appear in a UV-Vis spectrum. For a Schiff base of 2,4,5-Trimethoxybenzaldehyde, the predicted absorption bands were in good agreement with the experimental spectrum, validating the computational approach.

| Spectrum | Experimental λ (nm) | Theoretical λ (nm) | Transition Assignment |

| UV-Vis | 241, 289 | 320 | π→π* (azomethine) |

| UV-Vis | 316 | 387 | n→π* (azomethine) |

| UV-Vis | 395 | 410 | n→π* (dithiocarbazate) |

This validation is critical, as it builds

Applications of 2,4,5 Triethoxybenzaldehyde in Chemical Synthesis

Utilization as a Synthetic Intermediate for Complex Organic Molecules

Substituted benzaldehydes are fundamental building blocks in the construction of a wide array of complex organic molecules. The aldehyde group is highly reactive and participates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. It is anticipated that 2,4,5-triethoxybenzaldehyde would be employed in similar synthetic transformations as its trimethoxy counterpart.

One of the primary uses of such compounds is in condensation reactions. For instance, it can react with compounds containing active methylene (B1212753) groups, such as malonic acid derivatives or nitromethane, in Knoevenagel or Henry reactions, respectively, to form substituted styrenes. These products can then be further elaborated into more complex structures.

Furthermore, the aldehyde functionality can be a precursor to other functional groups. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine or an oxime. These transformations open up pathways to a diverse range of molecular architectures. The ethoxy groups on the aromatic ring influence the reactivity of the aldehyde and can also be sites for further chemical modification, although they are generally stable under many reaction conditions.

The synthesis of various bioactive compounds often involves intermediates like substituted benzaldehydes. For example, 2,4,5-trimethoxybenzaldehyde (B179766) has been used as a precursor in the synthesis of compounds such as purpuromycin, isoacoramone, chalcones, and lignans (B1203133) scholaris.ca. It is plausible that this compound could be utilized in analogous synthetic routes to produce novel complex molecules with potentially interesting biological activities.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Knoevenagel Condensation | Active methylene compound, base (e.g., piperidine) | Substituted styrene |

| Henry Reaction | Nitromethane, base | β-Nitrostyrene |

| Wittig Reaction | Phosphonium ylide | Substituted alkene |

| Oxidation | Oxidizing agent (e.g., KMnO4, H2O2) | 2,4,5-Triethoxybenzoic acid |

| Reduction | Reducing agent (e.g., NaBH4) | 2,4,5-Triethoxybenzyl alcohol |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)3) | Substituted benzylamine |

Role in the Synthesis of Agrochemical and Pharmaceutical Precursors

Alkoxy-substituted benzaldehydes are valuable intermediates in the production of both agrochemicals and pharmaceuticals nih.gov. The trimethoxy analogue, 2,4,5-trimethoxybenzaldehyde, is a known precursor in these industries, suggesting a similar role for this compound.

In the pharmaceutical sector, substituted benzaldehydes are key starting materials for the synthesis of a variety of drugs. For example, 3,4,5-trimethoxybenzaldehyde (B134019) is an important intermediate in the synthesis of the antibacterial drug trimethoprim (B1683648) google.comwikipedia.org. Given the structural similarities, this compound could be investigated as a precursor for novel pharmaceutical agents. Research on 2,4,5-trimethoxybenzaldehyde has also pointed to its potential as a nonsteroidal anti-inflammatory drug (NSAID) candidate, as it has been shown to be a selective COX-2 inhibitor scholaris.cascbt.com. This suggests that derivatives, including the triethoxy variant, could be explored for similar anti-inflammatory properties.

In the context of agrochemicals, substituted benzaldehydes can be used to synthesize pesticides, herbicides, and fungicides. For instance, chalcones derived from 2,4,5-trimethoxybenzaldehyde have been investigated for their activity against certain plant-parasitic nematodes thegoodscentscompany.com. This indicates that this compound could also serve as a building block for new agrochemical compounds with desired biological activities.

Table 2: Examples of Bioactive Molecules Synthesized from Related Alkoxybenzaldehydes

| Compound Class | Precursor | Potential Application |

| Antibacterials | 3,4,5-Trimethoxybenzaldehyde | Synthesis of Trimethoprim google.comwikipedia.org |

| Anti-inflammatory agents | 2,4,5-Trimethoxybenzaldehyde | Potential NSAID scholaris.ca |

| Nematicides | Chalcones from 2,4,5-Trimethoxybenzaldehyde | Agrochemical thegoodscentscompany.com |

Waste Stream Management and Environmental Considerations in Industrial Synthesis

The synthesis of alkoxybenzaldehydes can involve several steps, each with the potential to generate waste. For example, a common route to 2,4,5-trimethoxybenzaldehyde starts from vanillin, involving bromination, hydrolysis, and methylation steps google.com. Another method involves the oxidation of asarone, which can be sourced from essential oils scholaris.ca. These processes can utilize various reagents and solvents that may end up in the waste stream.

Key environmental considerations and waste management strategies include:

Solvent Selection and Recovery: The choice of solvents is critical. Utilizing greener solvents with lower toxicity and environmental impact is preferred. Furthermore, implementing efficient solvent recovery and recycling systems can significantly reduce waste and operational costs.

Reagent Stoichiometry and Atom Economy: Optimizing reaction conditions to use stoichiometric amounts of reagents or employing catalytic processes can improve the atom economy of the synthesis, thereby minimizing the generation of byproducts.

Waste Treatment: Effluent streams from the synthesis process may contain organic residues, inorganic salts, and residual solvents. These streams must be treated before discharge. Common treatment methods include physical processes like distillation and extraction, chemical treatments such as neutralization and oxidation, and biological treatments.

Green Chemistry Principles: The application of green chemistry principles is crucial for modern chemical synthesis. This includes designing safer chemicals, using renewable feedstocks where possible, and developing energy-efficient processes. For example, recent research has focused on the environmentally friendly autoxidation of aldehydes in air, which could offer a more sustainable pathway for related syntheses osaka-u.ac.jp.

By focusing on these areas, the environmental footprint of producing this compound and other similar fine chemicals can be minimized, aligning with the growing demand for sustainable chemical manufacturing.

Q & A

Q. Validation :

- Spectroscopic Analysis : H NMR (e.g., CDCl₃ solvent, δ 9.8–10.0 ppm for aldehyde proton) and C NMR to confirm structure .

- HPLC/GC-MS : Quantify purity (>95% by HLC methods) and detect trace impurities .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR (e.g., 300 MHz in CDCl₃) resolve ethoxy group splitting patterns (δ 1.3–1.5 ppm for CH₃, 3.4–4.2 ppm for OCH₂) and aldehyde proton .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion ([M+H]⁺ expected at m/z 225.1) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .

Advanced: How does the electron-donating effect of ethoxy groups influence the reactivity of this compound in nucleophilic additions?

Answer:

The three ethoxy groups act as strong electron donors via resonance, deactivating the aromatic ring and directing electrophilic/nucleophilic attacks to specific positions:

- Steric Effects : Bulky ethoxy groups at 2,4,5 positions hinder ortho/para substitutions, favoring meta or aldehyde-group reactivity .

- Electronic Effects : Increased electron density at the aldehyde carbon enhances its electrophilicity, accelerating nucleophilic additions (e.g., Grignard reactions) but reducing stability under acidic conditions .

- Case Study : Compare reactivity with 3,4,5-trimethoxybenzaldehyde (higher electron density) and 2,4-difluorobenzaldehyde (electron-withdrawing groups) to isolate electronic contributions .

Advanced: What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:

Discrepancies in yields often arise from variations in:

- Catalytic Systems : Optimize catalysts (e.g., DMAP for acylations) and solvent polarity (THF vs. DCM) to improve efficiency .

- Reagent Stoichiometry : Excess Tebbe reagent (e.g., 2.0 mmol vs. 1.0 mmol) enhances vinyl ether formation yields by 15–20% .

- Temperature Control : Low temperatures (–78°C) stabilize intermediates in oxidation steps, reducing side products .

- Reproducibility : Standardize protocols using control experiments with 4-hydroxybenzaldehyde as a benchmark .

Basic: What are the key considerations in designing a catalytic system for the ethoxylation of benzaldehyde precursors?

Answer:

- Base Selection : Strong bases (e.g., NaH or KOtBu) deprotonate phenolic -OH groups for efficient ethoxylation .

- Solvent Compatibility : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates without hydrolyzing intermediates .

- Protecting Groups : Use temporary protecting groups (e.g., acetyl) to prevent over-alkylation .

- Workup : Neutralize excess base with dilute HCl to avoid aldehyde degradation .

Advanced: How can computational chemistry predict the biological activity of this compound derivatives?

Answer:

- Docking Studies : Use software (AutoDock, Schrödinger) to model interactions with target enzymes (e.g., cytochrome P450 or kinases) based on fluorinated benzaldehyde analogs .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from PubChem or ChEMBL .

- ADMET Prediction : Estimate pharmacokinetics (e.g., logP, metabolic stability) using SwissADME or ADMETLab .

Advanced: What are the challenges in achieving regioselective functionalization of this compound?

Answer:

- Steric Hindrance : Ethoxy groups at 2,4,5 positions block electrophilic substitutions, necessitating directed ortho-metalation (DoM) strategies .

- Directing Groups : Introduce temporary directing groups (e.g., -Bpin) via iridium catalysis to enable C-H activation at unsubstituted positions .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify the aldehyde group while preserving ethoxy substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.